REACTION_CXSMILES
|
[F:1][C:2]1[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[F:1][C:2]1[C:20]([F:21])=[C:19]([F:22])[C:18]([F:23])=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1F)F)F
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Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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5 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 3 hours
|
Duration
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3 h
|
Type
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TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
|
the reaction mixture is extracted with dichloromethane
|
Type
|
WASH
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Details
|
The dichloromethane layer is washed with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
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Details
|
After distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel column chromatography (solvent, chloroform: n-hexane=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |